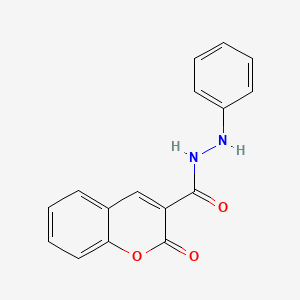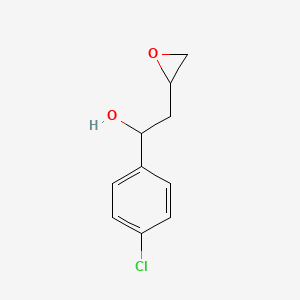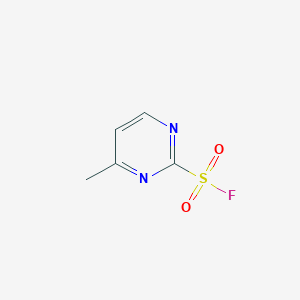
4-Methylpyrimidine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 4-methylpyrimidine with sulfonyl fluoride reagents. One common method is the direct sulfonylation of 4-methylpyrimidine using sulfonyl chlorides followed by fluorination. This process can be carried out under mild reaction conditions using readily available reagents .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis approach. This method allows for the direct transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and easy-to-operate reagents . The process is efficient and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to reduction due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
4-Methylpyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with specific amino acid residues in proteins. This interaction can inhibit the activity of enzymes by modifying their active sites. The compound’s sulfonyl fluoride group is particularly reactive towards nucleophilic amino acids such as serine, threonine, and cysteine .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyrimidine-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-Fluoropyridine-4-sulfonyl fluoride: A fluorinated pyridine derivative with similar reactivity.
4-Methylpyridine-2-sulfonyl fluoride: A pyridine analog with a methyl group at the 4-position.
Uniqueness
4-Methylpyrimidine-2-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications. Its ability to form stable covalent bonds with specific amino acids sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and drug discovery .
Propiedades
Número CAS |
35762-74-4 |
|---|---|
Fórmula molecular |
C5H5FN2O2S |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-methylpyrimidine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-3-7-5(8-4)11(6,9)10/h2-3H,1H3 |
Clave InChI |
YQMPKGAVBRPUBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



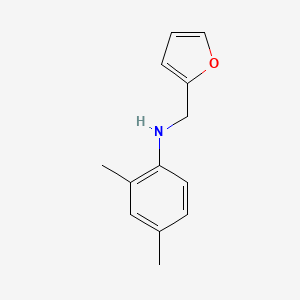

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
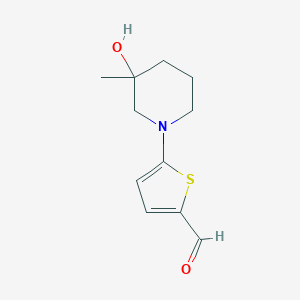
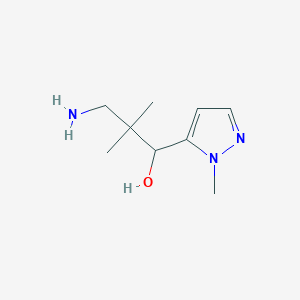
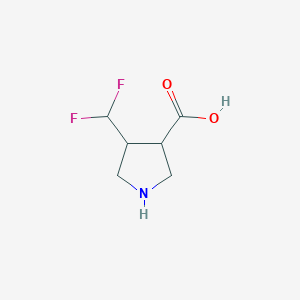
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
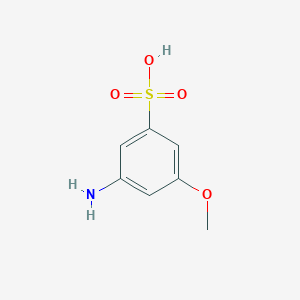
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)

